molecular formula C18H21ClN2O2S B11026764 [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl](4-ethyl-2-methyl-1,3-thiazol-5-yl)methanone

[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl](4-ethyl-2-methyl-1,3-thiazol-5-yl)methanone

Cat. No.: B11026764
M. Wt: 364.9 g/mol
InChI Key: AOPQKLOKDVHGQH-UHFFFAOYSA-N
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Description

This compound features a hydroxypiperidine ring substituted with a 4-chlorophenyl group at the 4-position, linked via a methanone bridge to a 1,3-thiazole ring bearing ethyl (C4) and methyl (C2) substituents. Its molecular formula is C₂₁H₂₄ClN₃O₂S, with a molecular weight of approximately 426.0 g/mol (inferred from analogs in ). Key properties include moderate lipophilicity (estimated logP ~4) and a polar surface area (PSA) of ~46 Ų, suggesting balanced solubility and membrane permeability .

Properties

Molecular Formula

C18H21ClN2O2S

Molecular Weight

364.9 g/mol

IUPAC Name

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-(4-ethyl-2-methyl-1,3-thiazol-5-yl)methanone

InChI

InChI=1S/C18H21ClN2O2S/c1-3-15-16(24-12(2)20-15)17(22)21-10-8-18(23,9-11-21)13-4-6-14(19)7-5-13/h4-7,23H,3,8-11H2,1-2H3

InChI Key

AOPQKLOKDVHGQH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=N1)C)C(=O)N2CCC(CC2)(C3=CC=C(C=C3)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone typically involves multiple steps, starting with the preparation of the piperidine and thiazole intermediates. The piperidine ring can be synthesized through a series of reactions involving the chlorination of aniline followed by cyclization. The thiazole ring is often prepared via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and receptor binding.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in targeting specific receptors or enzymes involved in disease pathways.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Modified Analogs

Compound Y041-9292
  • Structure: [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone
  • Key Differences : Replaces the ethyl group with a methyl and substitutes C2 with a pyrrolyl ring.
  • Properties :
    • Molecular weight: 401.91 g/mol
    • logP: 3.88 , PSA: 46.10 Ų
Compound Y041-0814
  • Structure: [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone
  • Key Differences : Incorporates a phenyl group at C4 and pyrrolyl at C2.
  • Properties :
    • Molecular weight: 463.98 g/mol
  • Implications : The phenyl group significantly increases molecular weight and lipophilicity, which may hinder solubility but improve affinity for hydrophobic binding pockets .

Piperidine/Thiazole Hybrids with Varied Substituents

CDK5 Inhibitor ()
  • Structure: 4-Amino-2-((4-chlorophenyl)amino)-1,3-thiazol-5-ylmethanone
  • Key Differences: Features amino and nitro groups on the thiazole and aryl rings.
  • However, the target compound’s ethyl/methyl groups may offer better pharmacokinetic profiles due to reduced polarity .
Anti-T. gondii Thiazolidinone ()
  • Structure : Methyl [3-(4-chlorophenyl)-4-oxo-thiazolidin-5-ylidene]acetate derivative
  • Key Differences: Replaces the hydroxypiperidine with a thiazolidinone core.
  • Implications: The thiazolidinone ring confers rigidity and hydrogen-bonding sites, likely contributing to antiparasitic activity. The target compound’s piperidine moiety may enhance CNS penetration .

Pharmacologically Relevant Analogs

Haloperidol Derivative (HAL)
  • Structure : 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one
  • Key Differences: Contains a butyrophenone chain instead of a thiazole.
  • Implications: HAL’s dopamine receptor antagonism is linked to its butyrophenone group. The target compound’s thiazole methanone may redirect activity toward non-CNS targets, such as kinases or antimicrobial proteins .
Loperamide Derivatives ()
  • Structure : Variants with diphenylbutanamide and sulfonylpiperazine substituents.
  • Key Differences : Focus on opioid receptor modulation via bulky hydrophobic groups.
  • Implications: The target compound’s thiazole ring likely reduces opioid affinity but may introduce novel mechanisms, such as ion channel modulation .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound Y041-9292 CDK5 Inhibitor
Molecular Weight (g/mol) ~426.0 401.91 ~400 (estimated)
logP ~4.0 3.88 ~2.5 (nitro group)
PSA (Ų) ~46 46.10 ~90 (polar groups)
Hydrogen Bond Donors 1 1 2

Key Takeaways :

  • The target compound’s ethyl/methyl-thiazole balances lipophilicity and polarity, favoring oral bioavailability.
  • Analogs with nitro or amino groups (e.g., CDK5 inhibitor) exhibit higher polarity, which may limit CNS penetration.

Biological Activity

The compound 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone is a complex organic molecule with potential therapeutic applications. Its structure includes a piperidine ring, a hydroxyl group, and a thiazole derivative, indicating possible interactions with biological systems that may lead to pharmacological effects. This article reviews the biological activity of this compound, focusing on its analgesic properties, receptor interactions, and potential therapeutic applications.

Structural Features

The structural formula of the compound can be represented as follows:

C17H20ClN2O2S\text{C}_{17}\text{H}_{20}\text{Cl}\text{N}_2\text{O}_2\text{S}

This structure suggests various functional groups that may contribute to its biological activity, particularly in the central nervous system.

Analgesic Properties

Research has indicated that derivatives of piperidine, including those similar to our compound, exhibit significant analgesic properties. A study published in the Chemical and Pharmaceutical Bulletin demonstrated that derivatives of 4-(4-Chlorophenyl)-4-hydroxypiperidine displayed notable analgesic activity in male Wistar rats at a dosage of 50 mg/kg when assessed using thermal stimuli (tail flick test) . The analgesic effect was comparable to that of pethidine, a well-known analgesic.

Interaction with Receptors

Compounds containing piperidine rings have been extensively studied for their interactions with various neurotransmitter systems. The presence of the thiazole moiety may enhance the compound's ability to interact with specific receptors involved in pain modulation and other neurological functions. For instance:

  • Dopamine Receptors: Similar compounds have been shown to act as antagonists or agonists at dopamine receptors, suggesting potential applications in treating disorders like schizophrenia or Parkinson's disease.
  • Serotonin Receptors: There is evidence that compounds with similar structures can influence serotonin pathways, potentially affecting mood and anxiety disorders.

Study on Analgesic Activity

A pivotal study investigated a series of 4-(4-Chlorophenyl)-4-hydroxypiperidine derivatives for their analgesic effects. The results indicated that all tested derivatives exhibited significant analgesic activity when administered intramuscularly. The study also evaluated hypotensive effects, revealing that some compounds produced a reduction in blood pressure in normotensive rats .

CompoundDose (mg/kg)Analgesic EffectReference
Derivative 150Significant
Derivative 250Significant
Derivative 350Significant

Potential Applications

The biological activity of 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone suggests several therapeutic applications:

  • Pain Management: Due to its analgesic properties, it could be developed as a new pain relief medication.
  • Neurological Disorders: Its interaction with neurotransmitter systems indicates potential use in treating conditions like depression or anxiety.
  • Antihypertensive Effects: Some derivatives have shown hypotensive effects, suggesting possible applications in managing hypertension.

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